N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound (molecular formula: C21H21N3O3S, monoisotopic mass: 395.130 g/mol) features a pyrazinone core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl acetamide moiety linked to a 2,5-dimethylphenyl group . Its structure combines aromatic substituents with a heterocyclic scaffold, making it a candidate for targeting metalloproteinases (e.g., MMP-9) or other enzymes where sulfanyl acetamides exhibit inhibitory activity.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-8-9-15(2)16(12-14)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEANDOKEWCMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 2,5-dimethylphenylamine and 2-methoxybenzoyl chloride, followed by their reaction to form the intermediate product. This intermediate is then reacted with a dihydropyrazinyl compound under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues in MMP-9 Inhibition
Several sulfanyl acetamide derivatives have been studied as MMP-9 inhibitors. Key comparisons include:
Key Observations:
- Substituent Position Matters: The target compound’s 2-methoxyphenyl group mirrors JNJ0966’s 2-methoxyphenylamino substituent, which is critical for disrupting proMMP-9 activation. However, JNJ0966’s larger bithiazole scaffold may reduce binding affinity (KD = 5 µM) compared to smaller analogs like Figure 2C (KD = 320 nM) .
- Core Heterocycle Differences: The pyrazinone core in the target compound differs from pyrimidinone (Figure 2B) or quinazolinone (Figure 2C) scaffolds, which may alter hydrogen-bonding interactions with MMP-9’s HPX domain .
Comparison with Cyanoacetamide Derivatives
describes cyanoacetamide-based compounds (e.g., 13a–b) synthesized via diazonium coupling. While structurally distinct from the target compound, these derivatives highlight the role of aryl substituents in modulating activity:
Table 2: Substituent Effects in Cyanoacetamide Derivatives
Key Observations:
- Electron-Donating Groups : The 4-methoxy group in 13b improves solubility compared to 13a’s methyl group, a principle that may extend to the target compound’s 2-methoxyphenyl moiety.
- Synthetic Flexibility : Diazonium coupling () allows rapid diversification of aryl groups, a strategy applicable to optimizing the target compound’s substituents .
Biological Activity
N-(2,5-Dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C27H27N3O3S. Its structure includes a dimethylphenyl group and a dihydropyrazine moiety linked through a sulfanyl acetamide functional group. The presence of various functional groups suggests a complex interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenoxy-N-arylacetamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that related compounds reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, phenoxyacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
Inflammation is a critical component in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6. These effects are mediated through the inhibition of NF-κB signaling pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and inflammation.
Study 1: Anticancer Efficacy
A study conducted on a series of phenoxyacetamides demonstrated that one derivative significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment. The mechanism involved the induction of apoptosis via mitochondrial pathways, as evidenced by increased expression of pro-apoptotic proteins .
Study 2: Antimicrobial Activity
In vitro tests revealed that a related compound exhibited MIC values ranging from 8 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. The study concluded that the compound's efficacy was attributed to its ability to penetrate bacterial cell walls effectively .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
